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Technical Support Center: Lusutrombopag
Safety Profile
This technical support center provides researchers, scientists, and drug development

professionals with detailed information on the long-term safety profile of Lusutrombopag as

observed in clinical research.

Troubleshooting and FAQs
Q1: What are the most common adverse events (AEs) observed with Lusutrombopag
treatment in clinical trials?

A1: The most frequently reported adverse reaction in patients receiving Lusutrombopag is

headache.[1] In pivotal Phase 3 trials (L-PLUS 1 and L-PLUS 2), headache was the most

common adverse reaction occurring in ≥ 3% of patients.[1]

Q2: Is there a risk of thrombotic or thromboembolic events with Lusutrombopag?

A2: Yes, thrombotic or thromboembolic complications are a potential risk associated with

thrombopoietin (TPO) receptor agonists like Lusutrombopag.[2][3] In the L-PLUS 1 and L-

PLUS 2 trials, portal vein thrombosis was reported in a small percentage of patients in both the

Lusutrombopag and placebo groups.[2] Post-marketing surveillance in Japan also identified
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portal vein thrombosis as a serious adverse drug reaction. Therefore, it is crucial to consider

the potential for increased thrombotic risk in patients with known risk factors.

Q3: How should patients be monitored for safety during Lusutrombopag administration in a

research setting?

A3: Regular monitoring of platelet counts is essential to assess the therapeutic response and to

avoid an excessive increase in platelets. In the L-PLUS 2 trial, platelet counts were determined

on Days 5, 6, and 7 of treatment to decide if the administration should be stopped based on

predefined criteria. Additionally, given the risk of thrombotic events, monitoring for signs and

symptoms of thrombosis is recommended. In the clinical trials, imaging studies were used to

assess for events like asymptomatic portal vein thrombosis.

Q4: Can Lusutrombopag be administered to normalize platelet counts?

A4: No, Lusutrombopag should not be used with the intention of normalizing platelet counts.

The primary indication in the pivotal trials was to increase platelet counts in patients with

chronic liver disease and thrombocytopenia who are scheduled to undergo a procedure,

thereby reducing the need for platelet transfusions.

Q5: What is the safety profile of Lusutrombopag in special populations, such as patients with

severe hepatic impairment?

A5: Patients with severe hepatic impairment (Child-Pugh Class C) have shown a 20-30%

decrease in mean peak plasma concentration and AUC compared to those with mild to

moderate impairment. However, the ranges of these pharmacokinetic parameters overlap

among the different Child-Pugh classes. The incidence of adverse drug reactions was not

found to be higher in patients with Child-Pugh class C in a post-marketing surveillance study.

Quantitative Safety Data
The following tables summarize the key safety findings from the pivotal L-PLUS 1 and L-PLUS

2 clinical trials and a Japanese post-marketing surveillance study.

Table 1: Overview of Adverse Events in Pooled Phase 3 Trials (L-PLUS 1 & L-PLUS 2)
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Adverse Event Category Lusutrombopag (N=171) Placebo (N=170)

Serious Adverse Events 5% (9 patients) 7% (12 patients)

Most Common Serious AE Portal Vein Thrombosis -

Adverse Reactions Leading to

Discontinuation
0% 0%

Data sourced from the MULPLETA® Prescribing Information.

Table 2: Incidence of Key Adverse Events in the L-PLUS 2 Trial

Adverse Event Lusutrombopag (n=108) Placebo (n=107)

Treatment-Related Adverse

Events
5.6% 12.1%

Bleeding-Related Adverse

Events
2.8% 5.6%

Thrombosis-Related Adverse

Events
1.9% 1.9%

Data sourced from a press release on the L-PLUS 2 study results.

Table 3: Safety Findings from Japanese Post-Marketing Surveillance

Safety Endpoint Incidence (N=331)

Serious Adverse Events 8.76%

Adverse Drug Reactions (ADRs) 3.32%

Serious Portal Vein Thrombosis 1.81% (6 cases)

Serious ADRs of Portal Vein Thrombosis 1.21% (4 cases)

Interim results from a post-marketing surveillance study in Japan.
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Experimental Protocols
Methodology for Safety Assessment in L-PLUS Clinical
Trials
The long-term safety of Lusutrombopag was primarily evaluated in two randomized, double-

blind, placebo-controlled Phase 3 studies: L-PLUS 1 and L-PLUS 2.

Patient Population: Adult patients with chronic liver disease and severe thrombocytopenia

(platelet count < 50 x 10⁹/L) scheduled to undergo an invasive medical or dental procedure.

Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either 3 mg of

Lusutrombopag or a placebo orally once daily for up to 7 days.

Safety Monitoring:

Adverse events (AEs) were recorded throughout the study period.

Serious adverse events (SAEs) were closely monitored and reported.

Platelet counts were regularly measured to assess response and prevent excessive

thrombocytosis.

In the L-PLUS 2 study, prospective imaging was conducted before randomization and after

the study to accurately capture the incidence of portal vein thrombosis.

Primary Safety Endpoints: The primary safety evaluation was based on the incidence and

severity of treatment-emergent adverse events.

Visualizations
Signaling Pathway of Lusutrombopag
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Caption: Lusutrombopag acts as a TPO receptor agonist, initiating downstream signaling to

increase platelet production.

Experimental Workflow for L-PLUS Clinical Trials
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Caption: Overview of the study design for the L-PLUS pivotal clinical trials.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b608699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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